An In-depth Technical Guide to 4-Morpholinobenzohydrazide: Properties, Synthesis, and Biological Potential
An In-depth Technical Guide to 4-Morpholinobenzohydrazide: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Morpholinobenzohydrazide, a heterocyclic compound of interest in medicinal chemistry. This document delves into its physicochemical properties, provides a detailed synthesis protocol, and explores its known and potential biological activities. Drawing from established scientific literature and predictive methodologies, this guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development. We will explore the synthesis of this core scaffold, its characterization through spectral analysis, and the mechanistic insights into the biological activities of its derivatives, particularly in the antimicrobial domain.
Introduction
4-Morpholinobenzohydrazide is a synthetic organic molecule that incorporates a morpholine ring and a benzohydrazide functional group. The morpholine moiety, a common heterocycle in medicinal chemistry, is known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. The benzohydrazide core, on the other hand, is a versatile scaffold that has been extensively utilized in the development of various therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, antitubercular, and anticancer properties.[1] The combination of these two pharmacophores in 4-Morpholinobenzohydrazide makes it an attractive starting point for the design and synthesis of novel drug candidates. This guide will provide a detailed exploration of the fundamental properties and synthesis of this compound, laying the groundwork for its further investigation and application in drug discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Due to the limited availability of experimentally determined data for 4-Morpholinobenzohydrazide, the following table includes both reported data for closely related analogs and predicted values generated using established computational models.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₅N₃O₂ | Calculated |
| Molecular Weight | 221.26 g/mol | Calculated |
| Appearance | Off-white to light yellow powder | [2] |
| CAS Number | 1135282-82-4 | [2] |
| Melting Point | Not Reported. (For 4-(morpholin-4-yl)-3-nitrobenzohydrazide: 132 °C with decomposition) | [3] |
| Solubility | Soluble in DMSO and Methanol. Predicted to have moderate aqueous solubility. | General knowledge for similar structures |
| Predicted logP | 0.8 - 1.5 | Prediction based on molecular structure[4][5] |
| Predicted pKa | Basic pKa (morpholine nitrogen) ~7.5-8.5; Acidic pKa (hydrazide N-H) ~12-13 | Prediction based on functional groups[4][5] |
Note: Predicted values are estimations and should be confirmed by experimental analysis.
Synthesis of 4-Morpholinobenzohydrazide
The synthesis of 4-Morpholinobenzohydrazide is typically achieved through a multi-step process starting from commercially available precursors. The following protocol is a detailed, step-by-step methodology adapted from established procedures for the synthesis of similar benzohydrazide derivatives.[1][6]
Synthetic Workflow
Experimental Protocol
Step 1: Synthesis of 4-Morpholinobenzoic Acid
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To a solution of 4-fluorobenzonitrile (1.0 eq) in dimethylformamide (DMF), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
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Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Collect the precipitated solid (4-morpholinobenzonitrile) by filtration and wash with water.
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To the crude 4-morpholinobenzonitrile, add a solution of sodium hydroxide (NaOH) in a mixture of water and ethanol.
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Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).
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Cool the reaction mixture and acidify with dilute hydrochloric acid (HCl) to precipitate the product.
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Collect the solid 4-morpholinobenzoic acid by filtration, wash with water, and dry.
Step 2: Synthesis of 4-Morpholinobenzoyl Chloride
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Suspend 4-morpholinobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).
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Reflux the mixture for 2-3 hours until a clear solution is obtained.
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Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-morpholinobenzoyl chloride, which is often used in the next step without further purification.
Step 3: Synthesis of 4-Morpholinobenzohydrazide
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Dissolve the crude 4-morpholinobenzoyl chloride in a suitable anhydrous solvent such as tetrahydrofuran (THF).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of hydrazine hydrate (2.0 eq) in THF to the cooled solution with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Remove the solvent under reduced pressure.
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Add water to the residue and collect the precipitated solid by filtration.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 4-Morpholinobenzohydrazide.
Spectral Characterization
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 4-Morpholinobenzohydrazide is expected to show distinct signals corresponding to the protons of the morpholine ring, the aromatic ring, and the hydrazide group.
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Morpholine Protons: Two multiplets are expected for the morpholine ring protons. The protons adjacent to the nitrogen atom (N-CH₂) will appear as a triplet around 3.2-3.4 ppm, while the protons adjacent to the oxygen atom (O-CH₂) will appear as a triplet at a slightly downfield region, around 3.7-3.9 ppm.
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Aromatic Protons: The para-substituted benzene ring will exhibit a characteristic AA'BB' system. Two doublets are expected in the aromatic region (6.8-8.0 ppm). The protons ortho to the morpholine group are expected to be more shielded and appear upfield (around 6.9-7.1 ppm), while the protons ortho to the hydrazide group will be more deshielded and appear downfield (around 7.7-7.9 ppm).
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Hydrazide Protons: The N-H protons of the hydrazide moiety are expected to appear as broad singlets. The -NH- proton is typically found in the range of 9.0-10.0 ppm, and the terminal -NH₂ protons are expected between 4.0-5.0 ppm. These signals are often exchangeable with D₂O.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
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Morpholine Carbons: The carbon atoms of the morpholine ring are expected to show two signals. The carbons adjacent to the nitrogen (N-CH₂) will appear around 45-50 ppm, and the carbons adjacent to the oxygen (O-CH₂) will be found further downfield, around 65-70 ppm.
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Aromatic Carbons: The benzene ring will show four distinct signals. The carbon attached to the morpholine nitrogen will be significantly shielded and appear around 150-155 ppm. The carbon bearing the hydrazide group will be found around 125-130 ppm. The remaining aromatic carbons will resonate in the typical range of 110-130 ppm.
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Carbonyl Carbon: The carbonyl carbon of the hydrazide group is expected to have a chemical shift in the range of 165-170 ppm.
Predicted IR Spectrum
The infrared spectrum is useful for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3400 | N-H stretch (asymmetric and symmetric) | Hydrazide (-NH₂) |
| 3150-3250 | N-H stretch | Hydrazide (-NH-) |
| 2850-2960 | C-H stretch | Morpholine (aliphatic) |
| 1640-1680 | C=O stretch (Amide I) | Hydrazide |
| 1580-1620 | C=C stretch | Aromatic ring |
| 1500-1550 | N-H bend (Amide II) | Hydrazide |
| 1110-1130 | C-O-C stretch | Morpholine |
Biological Activity and Mechanism of Action
While 4-Morpholinobenzohydrazide itself has not been extensively studied for its biological activities, its derivatives have shown significant promise, particularly as antimicrobial agents. The hydrazide moiety is a key pharmacophore in several clinically used drugs, and its derivatives are known to exhibit a broad spectrum of biological activities.
Antimicrobial Activity of Derivatives
Numerous studies have reported the synthesis of 4-Morpholinobenzohydrazide derivatives and their evaluation as antibacterial and antifungal agents. These derivatives are often synthesized by condensing the terminal amino group of the hydrazide with various aldehydes or ketones to form hydrazones. The resulting Schiff bases have shown activity against a range of pathogenic bacteria and fungi.[1] For instance, certain derivatives have demonstrated significant activity against Gram-positive bacteria.[3]
The morpholine ring is also known to contribute to the antimicrobial activity of compounds, potentially by enhancing their solubility and ability to interact with biological targets.[3]
Potential Mechanism of Action
The precise mechanism of action for 4-Morpholinobenzohydrazide and its derivatives is not fully elucidated. However, based on the known mechanisms of related hydrazide and morpholine-containing compounds, several potential targets can be proposed.
Hydrazide-containing compounds are known to interfere with various essential cellular processes in bacteria. Some proposed mechanisms include:
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Inhibition of Mycolic Acid Synthesis: This is a well-established mechanism for the antitubercular drug isoniazid, a hydrazide derivative.
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Inhibition of DNA Gyrase: Some hydrazone derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.
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Chelation of Metal Ions: The hydrazide moiety can chelate essential metal ions required for the activity of various bacterial enzymes.
The morpholine group may contribute to the overall activity by improving the compound's ability to penetrate the bacterial cell wall and reach its intracellular target.
Safety and Handling
As a chemical intermediate, 4-Morpholinobenzohydrazide should be handled with appropriate safety precautions in a laboratory setting. While a specific Safety Data Sheet (SDS) is not widely available, general guidelines for handling hydrazide and aromatic amine derivatives should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Hydrazine derivatives, in general, are known to have potential toxicity, and some are considered carcinogenic.[4][5] Therefore, it is crucial to minimize exposure and handle these compounds with care.
Conclusion
4-Morpholinobenzohydrazide is a valuable scaffold in medicinal chemistry, offering a versatile platform for the synthesis of novel bioactive molecules. This technical guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an exploration of the biological potential of its derivatives. While further experimental validation of its physicochemical and biological properties is warranted, the information presented here serves as a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this promising compound. The continued investigation of 4-Morpholinobenzohydrazide and its analogs is likely to yield new and effective therapeutic agents in the ongoing battle against infectious diseases and other health challenges.
References
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Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]
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Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Retrieved from [Link]
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- Hu, Y., et al. (2017). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1215-1222.
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